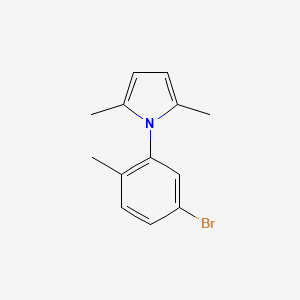

1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole

Vue d'ensemble

Description

1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole (BR-MMP) is an organic compound that is used in various scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C10H13BrN. BR-MMP is a derivative of pyrrole, a five-membered heterocyclic aromatic compound that is found in many natural products, such as proteins, carbohydrates, and alkaloids. BR-MMP has been studied for its potential medicinal properties, such as its ability to interact with various biological systems.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- SGLT2 Inhibitors : 5-bromo-2-methylphenyl-2,5-dimethylpyrrole serves as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors. These inhibitors are currently undergoing preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors play a crucial role in managing hyperglycemia by blocking glucose reabsorption in the kidneys.

Organic Synthesis and Functionalization

- Suzuki Coupling Reactions : Researchers have employed 5-bromo-2-methylphenyl-2,5-dimethylpyrrole in Suzuki coupling reactions. For instance, coupling it with 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline yields unsymmetrical BTD molecules . Such reactions enable the creation of diverse organic compounds.

Mécanisme D'action

Mode of Action

It’s worth noting that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a protein or enzyme, potentially altering its function .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that brominated compounds generally have high gi absorption and are bbb permeant .

Result of Action

Brominated compounds can have various effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

1-(5-bromo-2-methylphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQMHNWBQVNWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2C(=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)